molecular formula C13H17Cl3N2O3 B12221705 N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide

Cat. No.: B12221705
M. Wt: 355.6 g/mol
InChI Key: TYAZNWJSSGODDW-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a morpholine derivative, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as acetonitrile and may involve heating under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide stands out due to its combination of a furan ring and a trichloromethyl group, which imparts unique chemical and biological properties. This distinct structure allows for diverse applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H17Cl3N2O3

Molecular Weight

355.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H17Cl3N2O3/c1-8-6-18(7-9(2)21-8)12(13(14,15)16)17-11(19)10-4-3-5-20-10/h3-5,8-9,12H,6-7H2,1-2H3,(H,17,19)

InChI Key

TYAZNWJSSGODDW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

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